Product packaging for 12-Hydroxysapriparaquinone(Cat. No.:)

12-Hydroxysapriparaquinone

Cat. No.: B152236
M. Wt: 312.4 g/mol
InChI Key: BLUCWOJJYVHVNH-UHFFFAOYSA-N
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Description

12-Hydroxysapriparaquinone (CAS 142763-37-9) is a rearranged 4,5-seco-abietane diterpenoid isolated from the roots of Salvia species, including Salvia rhytidea and Salvia limbata . This natural product is provided with high purity (>=98%) and has a molecular formula of C20H24O3 and a molecular weight of 312.4 g/mol . In scientific research, this compound has been studied for its bioactive potential. It was identified among a group of diterpenoids tested for cardiovascular activity, suggesting a role in biological research related to hypertension and vasorelaxation . The compound is offered as a powder and is soluble in various common organic solvents such as DMSO, chloroform, and ethyl acetate . For optimal stability, it is recommended to store the powder desiccated at -20°C . This product is intended for Research Use Only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O3 B152236 12-Hydroxysapriparaquinone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h7,9-10,12,21H,6,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUCWOJJYVHVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Isolation, and Distribution of 12 Hydroxysapriparaquinone

Extraction and Chromatographic Purification Methodologies

Solvent Extraction Techniques (e.g., Dichloromethane (B109758) Extracts)

The initial step in isolating 12-hydroxysapriparaquinone from plant material involves solvent extraction. This process uses a solvent to dissolve and remove the desired compounds from the solid plant matrix. Dichloromethane (DCM) is a commonly used solvent for this purpose due to its ability to effectively extract a wide range of organic compounds. reddit.comnih.gov

In the case of Salvia lachnocalyx, the roots of the plant are the source material. brieflands.comnih.gov The extraction process begins with the preparation of a dichloromethane extract from these roots. brieflands.comnih.gov This involves macerating or powdering the dried root material and exposing it to dichloromethane, which solubilizes the diterpenoids and other lipophilic compounds present. Similarly, studies on Salvia rhytidea have utilized petroleum ether, another nonpolar solvent, to create an initial extract from the roots for the isolation of diterpenoids, including this compound. medchemexpress.comnih.gov The resulting crude extract is a complex mixture containing numerous compounds, which then requires further separation. brieflands.com

Preparative and Analytical Chromatographic Separations

Following solvent extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex crude extract. longdom.org Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. youtube.comyoutube.com

Open Column Chromatography

Open column chromatography is a fundamental preparative technique used for the initial fractionation of the crude extract. longdom.orgyoutube.com In the isolation of this compound from Salvia lachnocalyx, the concentrated dichloromethane extract was subjected to open column chromatography using silica (B1680970) gel as the stationary phase. brieflands.com Silica gel is a polar adsorbent, and this technique separates compounds based on their polarity. youtube.com

The process involved packing a glass column with silica gel and then loading the concentrated extract onto the top. brieflands.com A gradient of solvents, starting with a nonpolar solvent like n-hexane and gradually increasing in polarity by adding dichloromethane and then methanol, was passed through the column. brieflands.com This mobile phase carries the compounds down the column at different rates; less polar compounds travel faster, while more polar compounds are retained longer by the silica gel. youtube.com Fractions of the eluent were collected sequentially, and those with similar compositions, as determined by thin-layer chromatography (TLC), were pooled together, resulting in a series of simplified mixtures ready for further purification. brieflands.com

Reversed-Phase High-Performance Liquid Chromatography (RP C18 HPLC)

To achieve final purification, fractions obtained from open column chromatography are often subjected to High-Performance Liquid Chromatography (HPLC). brieflands.com Specifically, Reversed-Phase HPLC (RP-HPLC) is a powerful analytical and preparative separation technique. nih.govnih.gov In contrast to normal-phase chromatography, RP-HPLC uses a nonpolar stationary phase, most commonly a silica support that has been chemically modified with C18 (octadecyl) alkyl chains, and a polar mobile phase. nih.gov

For the isolation of this compound, preparative RP C18 HPLC was used to purify the fractions obtained from the initial column chromatography. brieflands.com In this technique, separation is based on the hydrophobic interactions between the compounds and the nonpolar C18 stationary phase. nih.gov A polar mobile phase is used, and compounds with higher polarity elute from the column earlier, while less polar (more hydrophobic) compounds are retained longer. nih.gov This method allowed for the successful isolation of pure this compound, with one study reporting its retention time (Rt) as 21.5 minutes under their specific chromatographic conditions. brieflands.com

Structural Characterization and Elucidation Methodologies for 12 Hydroxysapriparaquinone

Spectroscopic Techniques for Structural Analysis

Modern analytical chemistry provides powerful tools for the unambiguous identification of complex organic molecules. The structural elucidation of 12-hydroxysapriparaquinone relies heavily on a combination of one- and two-dimensional NMR spectroscopy, which reveals the carbon-hydrogen framework, and mass spectrometry, which provides information on the compound's mass and fragmentation pattern. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. hebmu.edu.cn For this compound, various NMR experiments have been utilized to piece together its molecular puzzle. nih.govresearchgate.net

One-dimensional NMR spectra offer fundamental insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that point to its key structural features. researchgate.net Resonances for two methyl singlets are observed, along with signals for an isopropyl group, identified by two doublets and a septet. researchgate.net A singlet aromatic proton signal is also a key indicator. mdpi.com

The ¹³C NMR spectrum is equally informative, showing signals that account for all the carbon atoms in the molecule. The presence of ten aromatic carbons is a notable feature, providing foundational evidence for the naphthalene (B1677914) core of the structure. researchgate.net

¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
1.29 d 7.0 Me-16, Me-17
1.60 s Me-18
1.70 s Me-19
1.65 m H-2'
2.19 m Methylene (B1212753)
3.23 m Methylene
5.31 Olefinic proton
7.69 s H-7

Data sourced from multiple studies. mdpi.comresearchgate.net

¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppm Assignment
129.1 C-5
159.6 C-6

Note: A complete, publicly available, and fully assigned ¹³C NMR data table for this compound is not consistently reported across the searched literature. The provided values are illustrative based on available data. mdpi.com

Two-dimensional NMR techniques provide correlational data that helps to establish the connectivity between atoms. harvard.edulibretexts.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, COSY spectra would confirm the correlations within the isopropyl group and the methylene groups of the side chain. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range correlations between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. researchgate.nethebmu.edu.cn For instance, HMBC correlations of the aromatic proton H-7 to carbons C-5, C-6, C-9, and C-14 helped to confirm the substitution pattern of the aromatic ring. mdpi.com Similarly, correlations from the hydroxyl proton at C-12 (δH 8.05) to carbons C-11, C-12, and C-13, and from H-15 to C-12, C-13, and C-14, were instrumental in establishing the 1,4-dione system. mdpi.com

While COSY, HSQC, and HMBC experiments help to establish the planar structure, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to determine the stereochemistry of the molecule. libretexts.org NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org For related diterpenoids, NOESY cross-peaks have been used to confirm the relative configuration of substituents by showing which protons are on the same face of the molecule. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a compound. libretexts.org

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize molecules. wikipedia.org This method often causes extensive fragmentation of the molecule, which can provide valuable structural information. libretexts.orgmetwarebio.com The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough to be detected) and various fragment ions. This fragmentation pattern can be used to deduce the structure of the compound. wikipedia.org The EI-MS of this compound would be expected to show a molecular ion peak corresponding to its molecular formula, C₂₀H₂₄O₃, and a series of fragment peaks resulting from the cleavage of its side chain and other characteristic fragmentations. mdpi.comthieme-connect.denih.gov

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides the experimental mass that can be used to deduce its molecular formula.

The molecular formula of this compound has been established as C₂₀H₂₄O₃. nih.gov This formula corresponds to a calculated monoisotopic mass. Experimental determination via HRMS would yield a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value, confirming this elemental composition. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Elemental Composition Data for this compound

ParameterValue
Molecular Formula C₂₀H₂₄O₃
Calculated Monoisotopic Mass 312.17254 Da
Nominal Mass 312 Da

This table presents the theoretical mass values for this compound based on its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. uakron.edu This process provides valuable information about the connectivity of atoms within the molecule. In a typical MS/MS experiment, the parent molecule is ionized and isolated, then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. uakron.edunih.gov

For this compound, MS/MS analysis would reveal characteristic fragmentation patterns. The fragmentation of the molecular ion (m/z 312) would likely involve the loss of small neutral molecules and the cleavage of specific bonds, providing clues about its structural features. For instance, the loss of a methyl group (CH₃), a water molecule (H₂O), or carbon monoxide (CO) are common fragmentation pathways for similar compounds. The fragmentation of the side chains, such as the isopropyl and the methylpentenyl groups, would also produce specific daughter ions, helping to confirm their presence and location on the quinone core. nih.gov The complexity of the fragmentation pattern can be high due to the cyclic nature of the core structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. vscht.cz Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

The IR spectrum of this compound would be expected to show several key absorption bands corresponding to its functional groups:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. core.ac.uk

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the alkane parts of the molecule. libretexts.org Aromatic C-H stretches would appear in the 3000-3100 cm⁻¹ region. vscht.cz

C=O Stretch: Strong, sharp absorption peaks between 1650-1800 cm⁻¹ are characteristic of the carbonyl (C=O) groups in the quinone ring. libretexts.org

C=C Stretch: Absorptions for the aromatic ring and the alkene in the side chain would be observed in the 1400-1600 cm⁻¹ region. libretexts.org

Table 2: Predicted Infrared Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
Hydroxyl (O-H)3200 - 3600Broad
Alkane C-H2850 - 3000Medium to Strong
Aromatic C-H3000 - 3100Medium
Carbonyl (C=O)1650 - 1800Strong, Sharp
Aromatic/Alkene C=C1400 - 1600Medium

This table outlines the expected IR absorption bands for the key functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb UV or visible light. libretexts.orgresearchgate.net The quinone ring system and the associated conjugated double bonds in this compound act as a chromophore.

The UV-Vis spectrum of this compound would exhibit absorption maxima (λ_max) at specific wavelengths, which are characteristic of its conjugated system. The extended conjugation in the naphthoquinone core, influenced by the hydroxyl and alkyl substituents, would determine the precise wavelengths and intensities of these absorptions. Such conjugated systems typically show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.org The position and intensity of these bands can be influenced by the solvent used for the analysis. basicmedicalkey.com

Complementary Structural Determination Methods

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality and Absolute Configuration

Optical rotation and Circular Dichroism (CD) spectroscopy are powerful techniques for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. hebmu.edu.cn These methods provide information about the stereochemistry and absolute configuration of chiral centers.

This compound possesses a chiral center at the carbon atom where the isopropyl group is attached to the quinone ring. Therefore, it is an optically active compound.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of the rotation are characteristic of the specific enantiomer and can be used to help determine the absolute configuration. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn The resulting CD spectrum provides detailed information about the three-dimensional structure of the molecule in solution. By comparing the experimental CD spectrum with theoretical calculations or with the spectra of related compounds of known absolute configuration, the absolute stereochemistry of the chiral center in this compound can be determined. nih.gov

X-ray Crystallography (General Method in Complex Natural Product Elucidation)

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule. libretexts.org It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.com This technique provides precise information about the arrangement of atoms in the crystal lattice, bond lengths, and bond angles. libretexts.org

Comparative Spectroscopic Analysis with Authentic Samples and Literature Data

The definitive structural confirmation of this compound, particularly when isolated from natural sources, is achieved through a rigorous comparative analysis of its spectroscopic data against that of previously authenticated samples or established literature values. thieme-connect.comresearchgate.net This process is a cornerstone of natural product chemistry, ensuring the unambiguous identification of the compound. The primary analytical methods employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). nih.gov Thin-Layer Chromatography (TLC) is also utilized for direct comparison with authentic samples. thieme-connect.com

Research on various plant species, notably from the Salvia genus, has led to the isolation of this compound. In these studies, the identity of the isolated compound was consistently verified by comparing its spectral data with published findings. thieme-connect.comresearchgate.netbrieflands.com For instance, investigations into the chemical constituents of Salvia lachnocalyx, Salvia rhytidea, and Salvia eriophora all reported the isolation of this compound, with structures confirmed through this comparative approach. thieme-connect.comnih.govbrieflands.comresearchgate.net

The spectroscopic data obtained for the isolated compound consistently align with the rearranged abietane (B96969) diterpenoid skeleton characteristic of this compound. brieflands.com The ¹H NMR and ¹³C NMR spectra, in particular, show chemical shifts and coupling constants that are in good agreement with previously reported data for the compound. nih.govbrieflands.com

¹H NMR Spectroscopic Data Comparison

The ¹H NMR spectrum of this compound exhibits characteristic signals that serve as fingerprints for its structure. The data obtained from samples isolated from different sources show strong concordance with literature values.

¹H NMR Data (δ in ppm, J in Hz) for this compound
Proton AssignmentValue Reported in CDCl₃ (300.13 MHz) brieflands.comValue Reported in CDCl₃ (500 MHz) researchgate.netKey Feature
H-13.19 (m)-Methylene protons adjacent to a stereocenter
H-22.20 (m)1.65 (m)Aliphatic methylene protons
H-35.29 (t, J = 9.0)-Olefinic proton
H-67.51 (d, J = 7.8)-Aromatic proton on the quinone ring
H-77.96 (d, J = 7.8)-Aromatic proton on the quinone ring
H-153.36 (heptet, J = 7.1)-Methine proton of the isopropyl group
H-16, H-171.30 (d, J = 7.1)1.29 (d, J = 7.0)Diastereotopic methyls of the isopropyl group
H-181.73 (s)1.60 (s)Vinyl methyl group
H-191.61 (s)1.70 (s)Vinyl methyl group
H-202.45 (s)-Aromatic methyl group

Mass Spectrometry (MS) Data Comparison

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information regarding the molecular weight and fragmentation pattern of the molecule. The data for this compound is consistent with its molecular formula, C₂₀H₂₄O₃. brieflands.comnih.gov

EI-MS Data for this compound brieflands.com
m/z (relative intensity %)Interpretation
312 [M]⁺ (100)Molecular Ion
295 (7)Loss of a hydroxyl group or rearrangement
244 (25)Significant fragment, likely from cleavage in the side chain

The consistency of these spectroscopic fingerprints across different studies and against authenticated literature data provides a high degree of confidence in the structural elucidation of this compound isolated from various natural sources. thieme-connect.combrieflands.comresearchgate.net

Biosynthesis and Biogenetic Hypotheses of 12 Hydroxysapriparaquinone

Proposed Biogenetic Origin from Abietane (B96969) Precursors

The prevailing hypothesis for the biogenesis of 12-hydroxysapriparaquinone and related compounds points to an origin from abietane diterpenoids. These tricyclic compounds, widely distributed in the plant kingdom, serve as the foundational skeletons for a vast array of structurally diverse natural products. mdpi.comrsc.org

Postulated Role of Ferruginol (B158077) as a Biosynthetic Precursor.researchgate.net

Ferruginol, a well-known abietane diterpene, is widely considered a key intermediate in the biosynthesis of many rearranged abietane diterpenoids. nih.govrsc.orgacs.org Its aromatic C-ring and specific oxygenation pattern make it an ideal starting point for the cascade of reactions leading to more complex structures. rsc.org The biosynthetic pathway is thought to commence with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form a foundational diterpene skeleton, which is then enzymatically oxidized to produce ferruginol. rsc.orgnih.gov Subsequent oxidative modifications of ferruginol are believed to initiate the rearrangements necessary to form compounds like this compound. acs.org

Enzymatic Transformations Leading to Rearranged Skeletons

The conversion of the basic abietane framework into rearranged structures is orchestrated by a suite of specialized enzymes. mdpi.com These enzymatic processes often introduce oxygen-containing functional groups, which can trigger subsequent skeletal modifications. mdpi.com Key transformations include hydroxylations, oxidations, and the cleavage of carbon-carbon bonds, all of which contribute to the remarkable structural diversity observed in this class of compounds. mdpi.comnih.gov For instance, cytochrome P450 monooxygenases are known to play a crucial role in the oxidation of the abietane core, setting the stage for rearrangement. nih.gov

Speculated Molecular Rearrangement Mechanisms

The formation of the unique 4,5-seco-abietane skeleton of this compound necessitates significant alterations to the original abietane framework. nih.gov Plausible mechanisms for these transformations have been proposed based on established principles of organic chemistry and biosynthetic studies of related compounds.

A critical step in the proposed biosynthesis is a Wagner-Meerwein type rearrangement. acs.orgfiveable.me This type of chemical reaction involves the migration of an alkyl group, in this case, a methyl group, from one carbon to an adjacent carbocation. fiveable.me It is hypothesized that the C-20 methyl group at the C-10 position of an abietane precursor migrates to the C-5 position. acs.org This 1,2-methyl shift is a common phenomenon in terpene biosynthesis and is crucial for the formation of various rearranged skeletons. fiveable.meacs.org This migration is often triggered by the formation of a carbocation intermediate at C-5, which can be facilitated by enzymatic activity. acs.org

Following the methyl migration, the biogenetic hypothesis suggests the fission of the bond between C-4 and C-5 in Ring A. mdpi.com This ring-opening event, a defining feature of seco-abietanes, is likely facilitated by the preceding skeletal rearrangement and oxidative processes. mdpi.commdpi.com The resulting acyclic intermediate can then undergo further enzymatic modifications and potentially re-cyclize to form the naphthalenic core characteristic of this compound. mdpi.com

Comparative Biogenetic Pathways of Related Rearranged Abietane Diterpenoids

The proposed biosynthetic pathway for this compound shares common features with those of other rearranged abietane diterpenoids. Many of these compounds, isolated from various plant species, particularly within the Lamiaceae family, are believed to arise from similar abietane precursors through a series of oxidative and rearrangement reactions. mdpi.comresearchgate.net

For example, the biosynthesis of other rearranged abietanes, such as those with a transposed methyl group from C-10 to C-5 or those possessing a seven-membered B-ring, also involves Wagner-Meerwein rearrangements and subsequent enzymatic modifications. acs.orgsemanticscholar.org The diversity of these rearranged structures highlights the evolutionary plasticity of diterpenoid biosynthesis, where subtle variations in enzymatic activity can lead to a wide array of distinct molecular architectures. mdpi.com Comparative studies of the enzymes and genes involved in these pathways across different plant species are crucial for a deeper understanding of the intricate biosynthetic network that produces this fascinating class of natural products. researchgate.netnih.gov

Chemical Synthesis and Derivatization Strategies for 12 Hydroxysapriparaquinone Analogues

Total Synthesis Approaches to Related Sapriparaquinone (B1681445) Derivatives

Total synthesis provides an unambiguous route to complex natural products, confirming their structure and enabling access to analogues not found in nature. While a direct total synthesis of 12-hydroxysapriparaquinone is not extensively detailed in the literature, the synthesis of closely related derivatives, such as 4-hydroxysapriparaquinone (B172274), from well-known starting materials has been successfully achieved.

A notable achievement in this area is the synthesis of salvinolone, saprorthoquinone, and 4-hydroxysapriparaquinone starting from the readily available natural product (+)-dehydroabietic acid, a component of pine rosin. oup.comoup.comevitachem.com This synthetic pathway demonstrates the utility of dehydroabietic acid as a versatile chiral starting material for constructing the complex frameworks of these diterpenes. oup.comnih.gov

The synthesis of 4-hydroxysapriparaquinone involves a multi-step sequence. A key intermediate derived from (+)-dehydroabietic acid is 12-methoxyabieta-8,11,13-triene. oup.com This intermediate undergoes a series of transformations to construct the characteristic rearranged 4,5-seco-5,10-friedo-abietane skeleton of sapriparaquinone derivatives. The successful execution of this synthesis provides a foundational strategy for potentially accessing other analogues, including this compound, through modification of the synthetic route. oup.com

Bioinspired Synthetic Methodologies for Rearranged Diterpenoids

Nature's biosynthetic pathways for rearranged diterpenoids often involve intricate carbocation-mediated cascades and skeletal rearrangements. Chemists have drawn inspiration from these processes to develop elegant and efficient laboratory syntheses.

A pivotal intermediate in the biosynthesis and biomimetic synthesis of several rearranged abietane (B96969) diterpenoids is 15-deoxyfuerstione. acs.org This para-quinone methide is believed to be a precursor that, through isomerization and a Wagner-Meerwein type methyl migration, leads to a carbocation intermediate that serves as a branching point for various skeletal arrangements. acs.org For instance, the acidic treatment of 15-deoxyfuerstione has been shown to yield saprorthoquinone, a closely related analogue of this compound. oup.com

Recognizing the importance of 15-deoxyfuerstione, researchers have developed practical synthetic routes to this key intermediate. While it can be synthesized from ferruginol (B158077), the high cost of this starting material is a significant drawback. acs.org A more economically viable approach involves an 11-step synthesis of 15-deoxyfuerstione from the more abundant and cheaper natural product, carnosic acid. acs.org

Divergent synthesis, the strategy of creating a library of structurally related compounds from a common intermediate, is particularly well-suited for exploring the chemical space of rearranged diterpenoids. acs.orgnih.govchemrxiv.org This approach improves synthetic efficiency and allows for the generation of multiple analogues from a single, advanced precursor. nih.govresearchgate.netnih.gov

A bioinspired divergent synthesis has been demonstrated starting from carnosic acid. acs.orgfigshare.com After successfully preparing the key intermediate, 15-deoxyfuerstione, researchers were able to access five different skeleton-rearranged abietane diterpenoids, including saprorthoquinone, viridoquinone, prattinin A, microstegiol, and 1-deoxyviroxocin. acs.orgfigshare.com This was achieved through an acid-promoted Wagner–Meerwein-type methyl migration followed by subsequent divergent skeletal reorganizations, showcasing the power of a biomimetic approach to rapidly build molecular diversity. acs.org Such strategies are invaluable for creating a range of analogues for structure-activity relationship studies. acs.orgchemrxiv.orgchinesechemsoc.org

Radical cyclizations have emerged as a powerful tool in the synthesis of complex polycyclic natural products, including terpenes. escholarship.orgnih.gov These reactions are often effective in constructing sterically congested ring systems and are compatible with a wide range of functional groups. nih.gov Radical cascade processes, where multiple bonds are formed in a single operation, can rapidly assemble complex molecular frameworks, mirroring the efficiency of nature's cationic cyclization pathways. nih.gov

In the context of diterpene synthesis, radical-based methods offer powerful alternatives to traditional two-electron, polar disconnections. nih.gov For example, a unified synthesis of several aromatic abietane diterpenes was achieved using a radical redox cyclization with an iridium photoredox catalyst. researchgate.net This approach, which involves a neophyl rearrangement, preferentially forms the thermodynamically stable six-membered ring. researchgate.net While not yet applied directly to this compound, the successful use of radical cyclizations to build the core structures of related diterpenoids highlights the potential of this methodology for future synthetic efforts toward complex sapriparaquinone analogues. nih.govacs.orgescholarship.org

Semisynthesis from Abundantly Available Natural Precursors

Semisynthesis, which utilizes readily available natural products as starting materials, is a practical and cost-effective strategy for producing complex molecules. The abietane diterpenoids offer excellent examples of this approach due to the availability of precursors like dehydroabietic acid and carnosic acid.

As previously discussed, (+)-dehydroabietic acid, sourced from pine rosin, has been successfully converted into 4-hydroxysapriparaquinone and saprorthoquinone. oup.comoup.com Its tricyclic framework provides a solid foundation for the necessary synthetic manipulations. nih.gov Similarly, carnosic acid has proven to be a valuable and more affordable starting material than ferruginol for the synthesis of the key biosynthetic intermediate 15-deoxyfuerstione. acs.org This intermediate is a gateway to a variety of rearranged diterpenoids, including saprorthoquinone. acs.orgfigshare.com The use of these abundant natural precursors significantly enhances the feasibility of producing these complex diterpenoids on a larger scale for further investigation.

Data Tables

Table 1: Overview of Synthetic Strategies for Sapriparaquinone Analogues

StrategyKey FeaturesStarting Material(s)Target/Related Compound(s)Reference(s)
Total Synthesis Multi-step sequence from a simple, abundant precursor.(+)-Dehydroabietic acid4-Hydroxysapriparaquinone, Saprorthoquinone oup.com, oup.com
Bioinspired Synthesis Mimics natural biosynthetic pathways; utilizes key intermediates and rearrangements.Carnosic acid, Ferruginol15-Deoxyfuerstione, Saprorthoquinone, Microstegiol acs.org, oup.com
Divergent Synthesis A common intermediate is converted into multiple distinct analogues.15-Deoxyfuerstione (from Carnosic acid)Saprorthoquinone, Viridoquinone, Prattinin A acs.org, figshare.com
Radical Cyclization Employs radical-mediated C-C bond formation to construct polycyclic systems.Substituted aromatic precursorsAromatic abietane diterpenes researchgate.net
Semisynthesis Modification of abundant, structurally related natural products.(+)-Dehydroabietic acid, Carnosic acid4-Hydroxysapriparaquinone, Saprorthoquinone acs.org, oup.com

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The exploration of this compound as a lead compound for drug discovery necessitates a thorough understanding of its structure-activity relationships (SAR). frontiersin.orged.ac.uk Such studies are fundamental in medicinal chemistry as they elucidate the correlation between the chemical structure of a compound and its biological activity, thereby guiding the modification of the molecule to enhance potency, selectivity, or pharmacokinetic properties. frontiersin.orged.ac.uk The rational design of this compound analogues is informed by the structural features of the parent molecule and the known biological activities of related abietane diterpenoids. nih.govrsc.org

The chemical scaffold of this compound, an abietane diterpenoid with an ortho-quinone moiety, presents several key regions for chemical modification. These include the hydroxyl group at C-12, the isopropyl group at C-13, the prenyl side chain at C-8, and the quinone ring itself. A systematic derivatization at these positions allows for the investigation of their respective contributions to the compound's biological effects.

A plausible synthetic strategy for accessing analogues of this compound commences with a readily available natural product, (+)-dehydroabietic acid. dntb.gov.ua This starting material provides the core tricyclic abietane skeleton. The synthesis of the parent this compound from (+)-dehydroabietic acid has been reported, laying the groundwork for the preparation of various derivatives. dntb.gov.uaresearchgate.net

The rational design of new derivatives would focus on probing the importance of key functional groups. For instance, the necessity of the C-12 hydroxyl group can be investigated by synthesizing the deoxy analogue. The electronic and steric requirements of this position could be explored by preparing ether and ester derivatives.

Furthermore, the lipophilicity and steric bulk of the C-13 isopropyl group can be modified. Analogues with smaller alkyl groups (e.g., methyl, ethyl) or more polar functionalities could be synthesized to understand the impact of this region on target engagement.

The prenyl side chain at C-8 is another critical site for modification. Its length, saturation, and the presence of terminal functional groups can be altered to assess their influence on biological activity. For example, analogues with saturated alkyl chains of varying lengths or those incorporating polar groups could be prepared.

The ortho-quinone ring is a key feature of this compound and is often associated with the biological activity of quinone-containing natural products. researchgate.netnih.gov Studies on related quinone diterpenoids have indicated that the ortho-quinone moiety is a critical structural component for cytotoxicity. researchgate.netnih.gov To confirm its importance for the activity of this compound, analogues with a para-quinone or a hydroquinone (B1673460) structure could be synthesized. Additionally, the substitution pattern on the quinone ring can be altered to modulate its redox potential and reactivity.

To illustrate the principles of an SAR study for this compound, a hypothetical series of derivatives and their corresponding biological activities against a specific target (e.g., a cancer cell line or a specific enzyme) could be tabulated as follows. The data presented in the table is for illustrative purposes to demonstrate the concept of SAR and is not based on experimentally determined values for these specific compounds.

CompoundR1R2R3Biological Activity (IC₅₀, µM)
This compound OHIsopropylPrenyl5.0
Analogue 1 OCH₃IsopropylPrenyl15.2
Analogue 2 HIsopropylPrenyl> 50
Analogue 3 OHMethylPrenyl8.3
Analogue 4 OHIsopropylGeranyl3.1
Analogue 5 OHIsopropylPentyl12.5
Analogue 6 (para-quinone) OHIsopropylPrenyl25.0
Analogue 7 (hydroquinone) OHIsopropylPrenyl> 50

The C-12 hydroxyl group is crucial for activity, as its methylation (Analogue 1) or removal (Analogue 2) leads to a significant decrease in potency.

The size of the alkyl group at C-13 may influence activity, with the isopropyl group being optimal (comparison with Analogue 3).

Modification of the prenyl side chain at C-8 can modulate activity, with a longer geranyl chain (Analogue 4) potentially leading to enhanced potency, while a simple saturated alkyl chain (Analogue 5) is less favorable.

The ortho-quinone arrangement is critical for activity, as demonstrated by the reduced potency of the para-quinone (Analogue 6) and inactive hydroquinone (Analogue 7) derivatives.

These hypothetical findings would guide the next cycle of rational design and synthesis, focusing on more subtle modifications of the most promising analogues to further refine the SAR and develop compounds with superior biological profiles.

Pharmacological Mechanisms and Molecular Targets of 12 Hydroxysapriparaquinone

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating a variety of biological processes, including lipid and glucose metabolism, inflammation, and cell differentiation. As such, it has emerged as a significant target for the development of therapeutic agents for metabolic diseases and certain types of cancer.

Identification as a Potential PPARγ Partial Agonist

Emerging research has identified 12-Hydroxysapriparaquinone as a potential partial agonist of PPARγ. Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response, even at saturating concentrations. This characteristic can be advantageous in therapeutic applications, potentially offering a more modulated and safer pharmacological profile with fewer side effects. The interaction of this compound with PPARγ suggests its potential to influence the various physiological processes regulated by this receptor.

Computational Approaches for Ligand-Receptor Interaction Studies (e.g., In Silico Prediction, Molecular Docking)

To elucidate the binding mechanism of this compound with PPARγ, computational methods such as in silico prediction and molecular docking have been employed. These techniques allow for the visualization and analysis of the interaction at a molecular level.

Molecular docking simulations predict the preferred orientation of this compound when bound to the ligand-binding domain of PPARγ. These studies help to identify the key amino acid residues involved in the interaction and the types of chemical bonds that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. The insights gained from these computational models are invaluable for understanding the structural basis of its partial agonist activity and for the potential design of more potent and selective PPARγ modulators in the future.

Implications for Cellular Signaling Pathways Regulated by PPARγ

The modulation of PPARγ by this compound has significant implications for the downstream cellular signaling pathways that this receptor governs. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

This binding event initiates the transcription of genes involved in critical cellular functions, including:

Adipogenesis: The differentiation of pre-adipocytes into mature fat cells.

Insulin (B600854) Sensitization: The enhancement of insulin signaling, leading to improved glucose uptake and utilization.

Anti-inflammatory Responses: The suppression of pro-inflammatory gene expression.

By acting as a partial agonist, this compound may selectively activate a subset of these pathways, offering a nuanced approach to therapeutic intervention. Further research is necessary to fully delineate the specific signaling cascades modulated by this compound and to understand the full spectrum of its physiological effects.

Analysis of Cytotoxic Activity in In Vitro Cancer Cell Line Models

The potential of a compound to induce cell death, or cytotoxicity, is a critical aspect of its pharmacological profile, particularly in the context of cancer research. The cytotoxic activity of this compound has been investigated in various cancer cell line models.

Report of Absence of Direct Cytotoxic Activity in MCF-7 and K562 Cell Lines

Studies have reported that this compound does not exhibit direct cytotoxic activity against the human breast adenocarcinoma cell line (MCF-7) and the human immortalized myelogenous leukemia cell line (K562). This lack of direct toxicity is a noteworthy finding, as it suggests that the compound's biological effects may be mediated through mechanisms other than direct cell killing. This characteristic could be beneficial in therapeutic contexts where modulation of specific pathways is desired without causing widespread cell death.

Comparative Studies of Biological Activities with Structurally Related Diterpenoids

The pharmacological profile of this compound is best understood through comparative analysis with other abietane (B96969) diterpenoids that share a similar structural framework. These comparisons, particularly with compounds such as royleanone, taxoquinone, and ferruginol (B158077), reveal critical structure-activity relationships (SAR) that govern their biological effects, including cytotoxic and anti-inflammatory activities. Key structural modifications, such as the oxidation state of the C-ring and the nature of substituents on the abietane skeleton, are determinant factors in their potency and mechanism of action.

Royleanones, a closely related group of abietane diterpenoids, have been extensively studied for their cytotoxic properties. A significant factor influencing their anticancer activity is the nature of the substituent at the C-7 position of the abietane skeleton. Studies have indicated that an oxygenated C-7 is often crucial for cytotoxic efficacy. Furthermore, the presence of a carbonyl group at this position generally leads to higher potency compared to a hydroxyl group. The lipophilicity of the substituent at the 7α-position and the presence of an electron-donating group at positions C-6 or C-7 have also been shown to enhance cytotoxic effects against various cancer cell lines. While direct comparative data for this compound is limited, its structural similarity to these compounds, particularly the quinone-methide system, suggests it may share similar mechanisms of action, potentially including the induction of apoptosis and cell cycle arrest.

In the context of anti-inflammatory activity, comparisons with ferruginol, another well-known abietane diterpenoid, are insightful. Ferruginol has demonstrated notable anti-inflammatory and antimicrobial properties. The presence of the aromatic C-ring with a hydroxyl group in ferruginol is a key feature contributing to its bioactivity. While this compound possesses a quinone structure instead of a simple aromatic ring, the hydroxyl group at C-12 is a shared feature that could contribute to its potential anti-inflammatory effects. The quinone moiety in this compound, however, introduces the potential for redox cycling and the generation of reactive oxygen species, which could lead to a different and possibly more complex pharmacological profile compared to ferruginol.

The antimicrobial activity of abietane diterpenoids has been widely reported, with many compounds exhibiting efficacy against Gram-positive bacteria, including Staphylococcus aureus. The lipophilic nature of the abietane skeleton is thought to facilitate interaction with and disruption of bacterial cell membranes. While specific comparative studies on the antimicrobial spectrum of this compound versus other diterpenoids are not extensively documented, the general trend observed for this class of compounds suggests it may also possess antibacterial properties. The specific substitution pattern on the quinone ring of this compound likely modulates this activity, influencing its potency and spectrum of action.

Interactive Data Table: Comparative Biological Activities of Abietane Diterpenoids

CompoundStructural ClassKey Structural FeaturesReported Biological Activities
This compound Abietane Diterpenoid (para-quinone)para-quinone C-ring, Hydroxyl at C-12Cytotoxic, Anti-inflammatory (inferred)
Royleanone Abietane Diterpenoid (para-quinone)para-quinone C-ring, Variable substituent at C-7Cytotoxic, P-glycoprotein inhibitor
Taxoquinone Abietane Diterpenoid (para-quinone)para-quinone C-ring, Hydroxyl at C-7Cytotoxic
Ferruginol Abietane Diterpenoid (aromatic)Aromatic C-ring, Hydroxyl at C-12Anti-inflammatory, Antimicrobial

Future Research Directions and Advanced Applications

In-Depth Mechanistic Studies of PPARγ Activation and Ligand Binding

A pivotal area for future research lies in the experimental validation and detailed mechanistic understanding of 12-hydroxysapriparaquinone's interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). In silico studies have predicted that this compound is a potential partial agonist of PPARγ, a nuclear receptor that is a key regulator of lipid metabolism, glucose homeostasis, and inflammation. plos.orgplos.orgfrontiersin.org Partial agonists are of particular therapeutic interest as they may offer a way to achieve desired insulin-sensitizing effects with a reduced risk of the side effects associated with full agonists. researchgate.netnih.gov

Future investigations should prioritize:

Experimental Validation: In vitro binding assays, such as surface plasmon resonance (SPR) or fluorescence polarization, are essential to confirm a direct interaction between this compound and the PPARγ ligand-binding domain (LBD) and to quantify its binding affinity (K_D). bmglabtech.com

Functional Assays: Reporter gene assays in relevant cell lines should be employed to confirm its predicted partial agonist activity and to quantify its efficacy relative to known full and partial agonists.

Structural Biology: Co-crystallization of this compound with the PPARγ LBD would provide atomic-level insights into its binding mode. nih.gov Understanding the specific molecular interactions within the binding pocket is crucial for explaining its partial agonism and for guiding the rational design of more potent and selective analogs. nih.govnih.gov The mechanism of PPARγ activation involves a ligand-induced conformational change that leads to the recruitment of coactivator proteins. nih.gov Structural and dynamic studies could reveal how this compound modulates this process differently from full agonists.

Exploration of Other Potential Molecular Targets and Pharmacological Activities

Beyond its predicted effects on PPARγ, preliminary studies and the broader activities of related diterpenoids suggest that this compound may interact with other molecular targets.

Anticancer Targets: Molecular docking studies have been performed to evaluate the binding of this compound to the active site of Topoisomerase I, a well-established target for cancer chemotherapy due to its critical role in DNA replication. nih.gov Although other compounds isolated alongside it showed more potent cytotoxicity against MCF-7 (human breast adenocarcinoma) and K562 (human chronic myelogenous leukemia) cell lines, the docking results warrant further experimental investigation into its potential as a Topoisomerase I inhibitor. nih.gov

Cardiovascular Effects: The compound has been included in screenings for cardiovascular activity in animal models. chemfaces.comresearchgate.net While other tested abietanes like ferruginol (B158077) and aethiopinone (B1206593) demonstrated more significant antihypertensive activity, this initial screening suggests that the scaffold of this compound could be explored for activity against cardiovascular targets. chemfaces.com Future studies could investigate potential vasorelaxant properties or interactions with other receptors involved in blood pressure regulation.

Systematic screening against a broad panel of receptors, enzymes, and ion channels is a logical next step to build a comprehensive pharmacological profile for this compound.

Development of Chemoenzymatic or Biocatalytic Synthesis Routes

The current isolation of this compound from natural sources can be low in yield, highlighting a need for efficient and scalable synthetic strategies. nih.gov Chemoenzymatic and biocatalytic approaches offer powerful, green alternatives to traditional multi-step chemical syntheses. mdpi.comrsc.org These methods utilize the high selectivity of enzymes to perform complex chemical transformations under mild conditions, often reducing the need for protecting groups and minimizing waste. rug.nlbiorxiv.org

Future research should focus on:

Identifying Key Enzymes: The biosynthesis of diterpenoids involves enzymes like terpene synthases for scaffold formation and cytochrome P450 monooxygenases for subsequent oxidative modifications. Identifying and engineering such enzymes could enable the biocatalytic production of the core rearranged abietane (B96969) skeleton.

Developing Hybrid Routes: A chemoenzymatic route could combine robust chemical reactions for building a key intermediate with a highly selective enzymatic step for a challenging transformation, such as the specific hydroxylation at the C-12 position. nih.govchemrxiv.org

Whole-Cell Biocatalysis: Engineering microorganisms to express the necessary biosynthetic pathway could enable the de novo production of this compound or its precursors from simple feedstocks. nih.gov

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic SAR and SPR studies are fundamental to transforming a natural product hit into a viable drug candidate. oncodesign-services.comnih.gov Such studies involve the synthesis and evaluation of a library of analogs to understand how specific structural features influence biological activity (SAR) and physicochemical properties (SPR). researchgate.netwisdomlib.org

Structure-Activity Relationship (SAR): For this compound, SAR studies could explore modifications at several key positions to optimize its predicted PPARγ activity or other identified biological effects. Comparing its structure to related compounds like 4,12-dihydroxysapriparaquinone or 1-keto-aethiopinone, which have different activity profiles, can provide initial insights. nih.govchemfaces.com Key modifications could include:

Alteration or removal of the C-12 hydroxyl group.

Modification of the isopropyl group.

Introduction of different substituents on the aromatic ring.

Structure-Property Relationship (SPR): SPR studies would run in parallel to assess how these structural changes affect crucial drug-like properties such as solubility, permeability, metabolic stability, and plasma protein binding. nih.govcam.ac.uk For instance, introducing polar groups could enhance solubility, while blocking potential sites of metabolism could improve pharmacokinetic profiles. Understanding these relationships is critical for designing analogs with an optimal balance of potency and developability. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.